![molecular formula C12H8ClF2NO2S B263069 N-(3-chlorophenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B263069.png)
N-(3-chlorophenyl)-2,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2,4-difluorobenzenesulfonamide, commonly known as DBCO-NHS ester, is a chemical compound used in scientific research for bioconjugation and labeling purposes. It is a reactive molecule that can selectively bind to molecules containing azide groups, making it a valuable tool in various fields of research, such as biochemistry, pharmacology, and biotechnology.
Wirkmechanismus
The mechanism of action of DBCO-NHS ester is based on the selective reaction between the ester group and the azide group of the target molecule. The reaction is a bioorthogonal click chemistry reaction, which means that it occurs under mild conditions, in aqueous solutions, and without interfering with the biological system. The reaction is fast and irreversible, resulting in a stable covalent bond between the DBCO-NHS ester and the target molecule.
Biochemical and Physiological Effects:
DBCO-NHS ester has no direct biochemical or physiological effects on living organisms, as it is used only for labeling and bioconjugation purposes. However, the labeled biomolecules may have altered biochemical or physiological properties, depending on the nature and location of the label.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DBCO-NHS ester in scientific research has several advantages, such as high selectivity and specificity, fast reaction kinetics, and mild reaction conditions. It also allows for the labeling of biomolecules in situ, without the need for purification or separation steps. However, DBCO-NHS ester has some limitations, such as the requirement for azide-containing probes, the potential for non-specific labeling, and the limited stability of the labeled biomolecules.
Zukünftige Richtungen
The use of DBCO-NHS ester in scientific research is still evolving, and there are several future directions for its application. One direction is the development of new azide-containing probes with improved sensitivity and specificity for different biomolecules. Another direction is the exploration of new bioorthogonal click chemistry reactions that can complement or replace the DBCO-NHS ester reaction. Finally, the application of DBCO-NHS ester in vivo, for imaging and targeting purposes, is a promising area of research that requires further investigation.
Synthesemethoden
The synthesis of DBCO-NHS ester involves the reaction of 3-chloroaniline and 2,4-difluorobenzenesulfonyl chloride in the presence of a base, followed by the addition of N-hydroxysuccinimide (NHS) and 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the NHS ester derivative. The final product is purified by chromatography and characterized by spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
DBCO-NHS ester is widely used in scientific research for bioconjugation and labeling purposes. It can be used to label biomolecules, such as proteins, peptides, and nucleic acids, with azide-containing probes, such as fluorescent dyes, biotin, or magnetic beads. This allows for the detection, visualization, and isolation of specific molecules in complex biological systems.
Eigenschaften
Produktname |
N-(3-chlorophenyl)-2,4-difluorobenzenesulfonamide |
---|---|
Molekularformel |
C12H8ClF2NO2S |
Molekulargewicht |
303.71 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-10(6-8)16-19(17,18)12-5-4-9(14)7-11(12)15/h1-7,16H |
InChI-Schlüssel |
SDPVDNHKCFKSLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.